molecular formula C6H10N2O B14629910 5,5-Dimethyl-5,6-dihydropyrimidin-2(1H)-one CAS No. 55297-21-7

5,5-Dimethyl-5,6-dihydropyrimidin-2(1H)-one

Cat. No.: B14629910
CAS No.: 55297-21-7
M. Wt: 126.16 g/mol
InChI Key: TWALEJWMVVURQL-UHFFFAOYSA-N
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Description

5,5-Dimethyl-5,6-dihydropyrimidin-2(1H)-one is a heterocyclic organic compound. Heterocyclic compounds are those that contain a ring structure composed of at least one atom other than carbon. This compound is part of the pyrimidinone family, which is known for its diverse applications in medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-Dimethyl-5,6-dihydropyrimidin-2(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the Biginelli reaction for large-scale synthesis. This could include the use of continuous flow reactors and the development of more efficient catalysts to increase yield and reduce reaction time.

Chemical Reactions Analysis

Types of Reactions

5,5-Dimethyl-5,6-dihydropyrimidin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to reduce double bonds or other functional groups.

    Substitution: This involves replacing one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Conditions vary depending on the substituent, but common reagents include halogens and nucleophiles.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a hydroxylated derivative, while reduction could produce a fully saturated compound.

Scientific Research Applications

5,5-Dimethyl-5,6-dihydropyrimidin-2(1H)-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Used in the production of various chemicals and materials.

Mechanism of Action

The mechanism of action for 5,5-Dimethyl-5,6-dihydropyrimidin-2(1H)-one would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors to exert its effects. The molecular targets and pathways involved would be identified through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    5,6-Dihydropyrimidin-2(1H)-one: Lacks the dimethyl groups, which might affect its reactivity and biological activity.

    5,5-Dimethyl-2,4-dihydropyrimidin-2(1H)-one: Similar structure but different substitution pattern, leading to different chemical properties.

Uniqueness

5,5-Dimethyl-5,6-dihydropyrimidin-2(1H)-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and potential applications. The presence of the dimethyl groups can affect its steric and electronic properties, making it distinct from other pyrimidinone derivatives.

Properties

CAS No.

55297-21-7

Molecular Formula

C6H10N2O

Molecular Weight

126.16 g/mol

IUPAC Name

5,5-dimethyl-1,6-dihydropyrimidin-2-one

InChI

InChI=1S/C6H10N2O/c1-6(2)3-7-5(9)8-4-6/h3H,4H2,1-2H3,(H,8,9)

InChI Key

TWALEJWMVVURQL-UHFFFAOYSA-N

Canonical SMILES

CC1(CNC(=O)N=C1)C

Origin of Product

United States

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